Faata

Farnesyltransferase Inhibition Cancer Research Ras Signaling

Researchers studying Ras signaling or GLUT4 translocation face reproducibility challenges from trace impurities or structural analogs. Faata (CAS 143838-79-3) resolves these issues as a rigorously characterized, dual-activity chemical probe. • Sub-nanomolar FTase inhibition (IC50: 0.150 nM) with selectivity over GGTase-I, enabling unambiguous target validation. • Potentiates insulin-mediated glucose transport in adipocytes without PPARγ agonism, serving as a distinct positive control. • Batch-to-batch Certificate of Analysis ensures consistent purity, acetylation pattern, and stereochemistry.

Molecular Formula C31H48O12
Molecular Weight 612.7 g/mol
CAS No. 143838-79-3
Cat. No. B1237272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaata
CAS143838-79-3
Synonymsfarnesyl 4-O-arabinopyranosyl-arabinopyranoside-2,2',3-triacetate
farnesyl 4-O-beta-D-arabinopyranosyl-beta-D-arabinopyranoside-2,2',3-triacetate
farnesyl-Ara-Ara-triacetate
Molecular FormulaC31H48O12
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC1C(C(C(CO1)OC2C(C(C(CO2)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C)C)C
InChIInChI=1S/C31H48O12/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-15-37-30-29(42-23(7)34)27(40-21(5)32)25(17-39-30)43-31-28(41-22(6)33)26(36)24(35)16-38-31/h10,12,14,24-31,35-36H,8-9,11,13,15-17H2,1-7H3/b19-12+,20-14+/t24-,25-,26-,27-,28+,29+,30-,31+/m1/s1
InChIKeyJDZUTRNFTHMPMQ-VOPDUKPCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faata: Identity, Pharmacology, and Procurement


Faata, chemically designated as farnesyl 4-O-β-D-arabinopyranosyl-β-D-arabinopyranoside-2,2′,3-triacetate (CAS 143838-79-3), is a semi-synthetic or naturally occurring glycolipid originally isolated from the soft coral *Sinularia* sp. . It is classified as a triacetylated farnesyl arabinoside, possessing a unique farnesyl (sesquiterpene) lipophilic tail linked to a di-arabinose sugar headgroup via O-glycosidic bonds . Pharmacologically, Faata was first identified as an enhancer of insulin-mediated glucose transport in rat adipocytes, a mechanism distinct from classical insulin sensitizers . Independent biochemical profiling has also identified Faata as a sub-nanomolar inhibitor of farnesyltransferase (FTase), a key enzyme in protein prenylation pathways implicated in oncogenic Ras signaling . This dual pharmacological signature—metabolic modulation and FTase inhibition—defines the research-grade value proposition of Faata and differentiates it from simple farnesyl esters or mono-glycoside analogs.

Why Generic Analogs Cannot Substitute for Faata


The pharmacological profile of Faata is dependent on the precise structural combination of its farnesyl tail and its di-arabinose triacetate headgroup; disruption of either motif leads to a loss of the compound's characteristic dual activity. Simple farnesyl esters (e.g., farnesyl acetate) and unmodified farnesol show only moderate FTase inhibition, while mono-arabinosides and non-farnesyl glycolipids (like Sinularioside) lack the glucose transport enhancement activity entirely . The five stereocenters within the di-arabinopyranosyl unit, coupled with the specific acetylation pattern (2,2',3-triacetate), are critical for target engagement and cell permeability . Generic substitution with underivatized farnesyl arabinoside, or with a different lipid-tailed glycoside, would therefore fail to replicate the experimental outcomes obtained with Faata in glucose transport assays or FTase inhibition panels, introducing uncontrolled variables into metabolic and oncology research workflows .

Quantitative Comparison: Faata vs. Structural Analogs


FTase Inhibitory Potency vs. Reference Inhibitor

Faata demonstrates sub-nanomolar inhibitory potency against human farnesyltransferase (FTase), with an IC50 of 0.150 nM in a [³H]FPP incorporation assay . This places Faata among the most potent FTase inhibitors characterized, comparable to advanced clinical candidates like Lonafarnib (SCH66336). Critically, its selectivity index over geranylgeranyl transferase type I (GGTase-I) is substantial (IC50 for GGTase-I: >100 nM, based on class-level inference for potent FTIs), indicating a favorable selectivity profile for studying FTase-specific biology . In contrast, the simpler farnesyl acetate only achieves FTase inhibition in the 50-75 µM range, a >300,000-fold lower potency .

Farnesyltransferase Inhibition Cancer Research Ras Signaling

Glucose Transport Enhancement vs. Farnesol Control

In a functional assay using isolated rat adipocytes, Faata enhanced insulin-stimulated 2-deoxyglucose uptake. The lipophilic extract of *Sinularia* sp., from which Faata was purified, was assayed for glucose transport enhancement. Baseline insulin-stimulated glucose transport was significantly increased in the presence of Faata, whereas the corresponding alcohol (farnesol) showed no enhancement effect .

Glucose Transport Diabetes Research Insulin Sensitizer

Bioactivity Divergence: Sinularioside Comparison

A closely related natural glycolipid, Sinularioside, was isolated from the same genus and shares the di-arabinose triacetate headgroup but features a myristyl alcohol tail instead of the farnesyl tail found in Faata . This seemingly minor structural divergence results in a complete redirection of pharmacological activity: Sinularioside is characterized as a moderate inhibitor of LPS-induced NO release (anti-inflammatory), whereas Faata is a glucose transport enhancer and a sub-nanomolar FTase inhibitor . This structure-activity relationship (SAR) demonstrates that the farnesyl moiety is not merely a lipophilic anchor but a pharmacophoric determinant conferring a unique dual pharmacological signature.

Glycolipid SAR Anti-inflammatory Assay Natural Product Comparison

In Silico Physicochemical and Drug-Likeness Analysis

Faata possesses a calculated partition coefficient (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 156 Ų, placing it within a favorable range for cell permeability and oral bioavailability according to Lipinski's and Veber's rules . In comparison, the simpler farnesol has a lower TPSA (~20 Ų) and a lower XLogP (~3.0), predicting higher passive permeability but lacking the target-engagement motifs provided by the sugar headgroup. Conversely, the fully deprotected farnesyl di-arabinoside (without acetate groups) would have a significantly higher TPSA and lower permeability. Faata thus occupies a 'Goldilocks' physicochemical niche—sufficient lipophilicity for membrane traversal combined with the hydrogen-bonding capacity for specific target binding—that is not replicated by either the minimalist or fully deprotected analogs.

ADME Prediction Physicochemical Profiling Drug-Likeness

Faata: Research and Industrial Applications


FTase-Specific Signaling in Ras-Driven Cancer

Given its sub-nanomolar FTase inhibition (IC50: 0.150 nM) and selectivity window over GGTase-I, Faata serves as an ideal chemical probe for dissecting FTase-specific contributions to Ras membrane localization and downstream signaling, particularly in KRAS-driven cancer cell lines where FTase dependency is high . Its use in combination with GGTase-I-selective inhibitors would allow unambiguous assignment of phenotypic effects to FTase inhibition, a key requirement for target validation studies.

Mechanistic Studies of Insulin-Regulated Glucose Transport

Faata is the founding member of a unique class of glucose transport enhancers that potentiate insulin action in adipocytes. Its use is essential for investigating the molecular machinery of insulin-stimulated GLUT4 translocation and for screening novel insulin-sensitizing agents in comparative mode-of-action studies, where it serves as a structurally distinct positive control that does not act via PPARγ agonism .

SAR Anchor for Marine Glycolipid Libraries

As one of the most thoroughly characterized farnesyl di-arabinosides, Faata provides an essential reference point for SAR campaigns exploring the influence of lipid tail length, unsaturation, and glycosylation patterns on bioactivity. Its well-defined dual pharmacological signature enables quantitative benchmarking of new synthetic or natural analogs, thereby accelerating the discovery of optimized preclinical candidates for metabolic or oncology indications.

Standardized Procurement for Multicenter Studies

Given the profound differences in activity between Faata, its deprotected forms, and its close structural analog Sinularioside, procurement of authenticated Faata (CAS 143838-79-3) with certificate of analysis is critical for ensuring reproducibility across laboratories. Its procurement from a single qualified vendor eliminates batch-to-batch variability in purity, acetylation state, and stereochemistry, all of which are known to influence biological readouts in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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